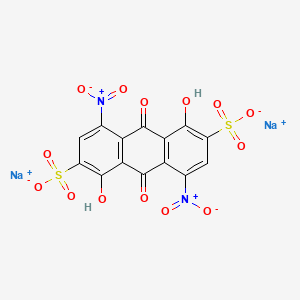
2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxo-, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxo-, disodium salt is a complex organic compound with the molecular formula C14H6Na2O8S2. This compound is characterized by its anthraquinone core structure, which is substituted with hydroxyl, nitro, and sulfonic acid groups. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction starting from anthraquinone. The process involves nitration, sulfonation, and hydroxylation reactions under controlled conditions. The nitration step typically uses concentrated nitric acid, while sulfonation is achieved using sulfuric acid
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving large-scale reactors. The reaction conditions are optimized to ensure high yield and purity. The process also includes purification steps to remove any impurities and by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to different derivatives.
Substitution: Substitution reactions can occur at the hydroxyl and sulfonic acid groups, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like tin and hydrochloric acid or iron and hydrochloric acid are used.
Substitution: Various reagents such as alkyl halides and amines are used for substitution reactions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Derivatives with different functional groups.
Aplicaciones Científicas De Investigación
This compound is widely used in scientific research due to its unique properties. It is employed in:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving cellular processes and enzyme activities.
Medicine: In the development of pharmaceuticals and diagnostic agents.
Industry: In the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The compound exerts its effects through various molecular targets and pathways. It can interact with enzymes and other biomolecules, influencing cellular processes. The exact mechanism depends on the specific application and the derivatives formed.
Comparación Con Compuestos Similares
Anthraquinone-2-sulfonic acid disodium salt
Anthraquinone-1,5-disulfonic acid disodium salt
Anthraquinone-2,7-disulfonic acid disodium salt
Uniqueness: 2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-4,8-dinitro-9,10-dioxo-, disodium salt is unique due to its specific substitution pattern and the presence of both hydroxyl and nitro groups, which influence its reactivity and applications.
Propiedades
Número CAS |
6337-26-4 |
|---|---|
Fórmula molecular |
C14H4N2Na2O14S2 |
Peso molecular |
534.3 g/mol |
Nombre IUPAC |
disodium;1,5-dihydroxy-4,8-dinitro-9,10-dioxoanthracene-2,6-disulfonate |
InChI |
InChI=1S/C14H6N2O14S2.2Na/c17-11-5(31(25,26)27)1-3(15(21)22)7-9(11)14(20)8-4(16(23)24)2-6(32(28,29)30)12(18)10(8)13(7)19;;/h1-2,17-18H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |
Clave InChI |
LXCKMUGIXYIYJS-UHFFFAOYSA-L |
SMILES canónico |
C1=C(C2=C(C(=C1S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C=C3[N+](=O)[O-])S(=O)(=O)[O-])O)[N+](=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















